N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a 1,2-oxazole ring substituted with a 4-fluorophenyl group and a phenyl group, along with a carboxamide functional group. The presence of these substituents imparts specific chemical and biological properties to the molecule, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with benzoyl chloride to form N-(4-fluorophenyl)benzamide. This intermediate is then subjected to cyclization with glyoxylic acid and ammonium acetate to yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the molecule, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-bromophenyl)-3-phenyl-1,2-oxazole-5-carboxamide
- N-(4-chlorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide
Comparison: Compared to similar compounds, N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry, where such modifications can enhance drug efficacy and selectivity .
Biological Activity
N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a synthetic compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its immunomodulatory effects, antimicrobial activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H12FN2O2, with a molecular weight of approximately 284.27 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is significant for enhancing the compound's biological activity through increased lipophilicity and potential interactions with biological targets.
1. Immunomodulatory Effects
Research indicates that oxazole derivatives, including this compound, exhibit notable immunomodulatory properties. A study highlighted that similar compounds can inhibit the humoral immune response and modulate cytokine production. Specifically, compounds in this class have been shown to influence the proliferation of lymphocytes and alter the production of pro-inflammatory cytokines such as TNFα and IL-10 .
Table 1: Immunomodulatory Effects of Oxazole Derivatives
Compound | Effect | Mechanism |
---|---|---|
This compound | Inhibits humoral immune response | Suppression of TNFα production |
5-amino-3-methyl-N-(4-methylphenyl)methyl-1,2-oxazole-4-carboxamide | Inhibits lymphocyte proliferation | Modulation of IL-17F and TLR4 levels |
5-amino-N-(4-ethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide | Enhances antibacterial activity | Regulation of immune cell subsets |
2. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various microbial strains. Preliminary studies suggest that this compound can inhibit the growth of both gram-positive and gram-negative bacteria as well as certain fungi. Its activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within these organisms .
Table 2: Antimicrobial Activity Data
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Candida albicans | 10 µg/mL |
3. Anticancer Potential
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human neuroblastoma and breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth .
Case Study: Neuroblastoma Inhibition
In a study investigating its effects on neuroblastoma SH-SY5Y cells, this compound exhibited an IC50 value of 0.025 µM, indicating potent inhibitory activity against this cancer type. Further analysis revealed that the compound activates apoptotic pathways while downregulating anti-apoptotic proteins such as Bcl-xL.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like fluorine enhances its potency by improving binding affinity to biological targets. Modifications to the phenyl rings have also been shown to significantly affect its immunomodulatory and antimicrobial activities .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)18-16(20)15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEYUUJPPYMVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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